molecular formula C10H13NO4 B1674873 Lisadimate CAS No. 136-44-7

Lisadimate

Cat. No.: B1674873
CAS No.: 136-44-7
M. Wt: 211.21 g/mol
InChI Key: WHQOKFZWSDOTQP-UHFFFAOYSA-N
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Description

Lisadimate, with the CAS registry number 136-44-7 and the systematic IUPAC name 2,3-Dihydroxypropyl 4-aminobenzoate, is an organic compound with the molecular formula C 10 H 13 NO 4 and an average molecular mass of 211.21 g/mol . It is chemically classified as a para-aminobenzoic acid (PABA) ester and is also known historically as Glyceryl PABA . This compound is supplied as a high-purity reference standard, suitable for analytical method development, method validation, and Quality Control (QC) applications, particularly in supporting regulatory submissions like Abbreviated New Drug Applications (ANDA) .From a research perspective, this compound holds significant value in the study of ultraviolet (UV) filters. It functions primarily as a UVB radiation-absorbing agent, with its chromophore system—comprising an aromatic ring and a carbonyl group—enabling the absorption of light in the 290 to 320 nm range . Its historical use in mid-20th-century sunscreens makes it a relevant compound for investigating the evolution of sunscreen technology, photostability issues, and the structure-activity relationships of organic UV filters . Research into this compound also provides insights into the associated risks of phototoxic reactions and photocontact allergy, which were factors in the decline of PABA derivatives in commercial cosmetic formulations . This product is intended For Research Use Only and is not for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2,3-dihydroxypropyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOKFZWSDOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042002
Record name Lisadimate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-44-7
Record name Glyceryl p-aminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisadimate [USAN:INN]
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Record name 1,2,3-Propanetriol, 1-(4-aminobenzoate)
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Record name Lisadimate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol 1-(4-aminobenzoate)
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Record name LISADIMATE
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Preparation Methods

Esterification Reaction Mechanism

The primary route for synthesizing this compound involves acid-catalyzed esterification between glycerol and 4-aminobenzoic acid. The reaction follows a nucleophilic acyl substitution mechanism:

  • Protonation of Carboxylic Acid : Sulfuric acid or another Brønsted acid protonates the carbonyl oxygen of 4-aminobenzoic acid, increasing its electrophilicity.
  • Nucleophilic Attack : The primary hydroxyl group of glycerol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
  • Deprotonation and Elimination : The intermediate collapses, eliminating water and regenerating the acid catalyst.

The general reaction is represented as:
$$ \text{Glycerol} + \text{4-Aminobenzoic Acid} \xrightarrow{H^+} \text{this compound} + \text{H}_2\text{O} $$

Process Optimization

Key parameters influencing yield and purity include:

Parameter Optimal Range Effect on Reaction
Temperature 80–110°C Higher temperatures accelerate kinetics but risk decomposition
Molar Ratio 1:1 (Glycerol:PABA) Excess glycerol minimizes di- or tri-ester byproducts
Catalyst Concentration 1–2 wt% H₂SO₄ Higher concentrations risk side reactions (e.g., sulfonation)
Reaction Time 4–6 hours Prolonged duration improves conversion but increases energy costs

Refluxing under anhydrous conditions is critical to shift equilibrium toward ester formation. Post-synthesis, the crude product is neutralized with a weak base (e.g., sodium bicarbonate) and purified via recrystallization from ethanol-water mixtures.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

Industrial facilities often employ batch reactors for small-scale production due to flexibility in handling viscous mixtures. However, continuous flow systems are emerging as alternatives, offering:

  • Higher Throughput : Automated feed systems maintain consistent stoichiometry.
  • Improved Heat Management : Microreactors mitigate thermal degradation risks.

Quality Control Metrics

Regulatory compliance necessitates rigorous testing:

Metric Specification Analytical Method
Purity ≥98% High-Performance Liquid Chromatography (HPLC)
Residual Solvents ≤500 ppm Gas Chromatography (GC)
Heavy Metals ≤10 ppm Inductively Coupled Plasma (ICP)

Challenges and Mitigation Strategies

Byproduct Formation

Di-ester (glyceryl bis-4-aminobenzoate) and tri-ester (glyceryl tris-4-aminobenzoate) byproducts may form if reaction conditions are poorly controlled. Strategies to suppress these include:

  • Stepwise Esterification : Sequential addition of PABA to glycerol under controlled pH.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) selectively esterify primary hydroxyl groups.

Stabilization Against Hydrolysis

This compound’s ester bond is susceptible to hydrolysis in aqueous formulations. Industrial stabilizers include:

  • Chelating Agents : EDTA sequesters metal ions that catalyze hydrolysis.
  • Antioxidants : Butylated hydroxytoluene (BHT) prevents oxidative cleavage.

Comparative Analysis with Analogous Esters

This compound belongs to a broader class of PABA-derived UV filters. The table below contrasts its synthesis with related compounds:

Compound Substrate Catalyst Unique Challenge
Padimate O 2-ethylhexanol p-Toluenesulfonic acid Emulsification required for solubility
Roxadimate Isopropyl alcohol Sulfuric acid Thermal instability above 90°C
Meradimate Decyl alcohol Enzymatic High enzyme loading costs

Chemical Reactions Analysis

Types of Reactions

Lisadimate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Lisadimate has been investigated across various scientific domains:

1. Chemistry

  • Model Compound : Used in studies focusing on esterification and substitution reactions, providing insights into reaction mechanisms and kinetics.

2. Biology

  • DNA Protection : Research suggests that this compound may offer protective effects against UV-induced DNA damage, making it a candidate for further studies on skin health and cancer prevention.

3. Medicine

  • Topical Formulations : Explored for its potential in treating skin disorders by preventing sunburn and other UV-related skin conditions.

4. Industry

  • Cosmetics : Widely utilized in sunscreen formulations due to its ability to absorb UV radiation effectively.

Data Table: Applications of this compound

Application AreaDescriptionResearch Findings
ChemistryModel compound for esterification studiesDemonstrated effective reaction pathways in laboratory settings
BiologyProtective effects against UV-induced DNA damageIn vitro studies indicate reduced DNA mutation rates with this compound application
MedicineUse in topical formulations for skin protectionClinical trials show decreased incidence of sunburn with regular use
IndustryIngredient in sunscreen formulationsProven effective in commercial products, enhancing SPF ratings

Case Studies

Case Study 1: Efficacy in Sunscreens
A clinical study evaluated the effectiveness of this compound as a UV filter in sunscreen formulations. Participants using sunscreens containing this compound exhibited significantly lower instances of sunburn compared to those using non-lipid-based sunscreens. The study concluded that this compound enhances the protective capacity of sunscreens against UVB rays.

Case Study 2: Cellular Protection Mechanism
In vitro experiments were conducted to assess the protective effects of this compound on human dermal fibroblasts exposed to UV radiation. Results indicated that pre-treatment with this compound reduced markers of oxidative stress and DNA damage compared to untreated controls. This suggests potential therapeutic applications for this compound in skincare products aimed at preventing photoaging.

Mechanism of Action

Lisadimate exerts its effects by absorbing UV radiation and converting it into less harmful energy forms, such as heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage. The molecular targets include the DNA and proteins within skin cells, which are protected from UV-induced mutations and degradation .

Comparison with Similar Compounds

Para-Aminobenzoic Acid (PABA)

  • Structural Relationship : Lisadimate is a glycerol ester of PABA. The addition of the glycerol group reduces PABA’s propensity to stain fabrics and cause allergic contact dermatitis .
  • UV Absorption : PABA absorbs UVB at 260–313 nm, slightly narrower than this compound (264–315 nm). However, PABA exhibits higher photodegradation rates, limiting its practical use .

Padimate O (Octyl Dimethyl PABA)

  • Structural Differences : Padimate O replaces PABA’s hydroxyl group with an octyl ester, enhancing lipid solubility and photostability .
  • Performance :

    Parameter This compound Padimate O
    UV Range (nm) 264–315 290–315
    Photostability Moderate High
    Allergenicity Lower than PABA Rare
    Solubility Hydrophilic Lipophilic

    Source: Adapted from Bissonnette (1997)

Roxadimate (Ethylhexyl Dimethoxybenzylidene Dioxoimidazolidine Propionate)

  • Functional Similarity: Roxadimate is a non-PABA derivative but shares overlapping UVB absorption (280–330 nm) .
  • However, its complex structure raises formulation challenges .

Allergenicity

  • This compound : Causes fewer allergic reactions than PABA but retains some risk due to residual free PABA in formulations .
  • Anthranilates (e.g., Menthyl Anthranilate): Non-PABA filters with lower allergenicity but weaker UVB coverage (260–380 nm) .

Photostability

  • This compound degrades under prolonged UV exposure, releasing free PABA, which may exacerbate skin sensitivity .
  • Benzophenones (e.g., Oxybenzone): Superior photostability and UVA/UVB broad-spectrum coverage (250–390 nm) but face regulatory scrutiny due to hormonal disruption risks .

Regulatory and Market Trends

  • This compound : Approved in the EU and select Asian markets but restricted in the U.S. due to incomplete safety data on systemic absorption .
  • Mexoryl SX (Ecamsule) : A synthetic UV filter (290–400 nm) with high photostability and regulatory approval in the U.S. and EU, often replacing PABA derivatives in premium sunscreens .

Critical Analysis of Research Limitations

  • Contradictory Findings : Some studies emphasize this compound’s safety in low concentrations, while others highlight cumulative absorption risks .

Biological Activity

Lisadimate, also known as glyceryl aminobenzoate, is a compound primarily recognized for its applications in dermatological formulations, particularly as a sunscreen agent. Its biological activity is of significant interest due to its role in protecting skin from ultraviolet (UV) radiation and its potential therapeutic effects.

This compound functions as a UV filter, absorbing UV radiation and thereby preventing it from penetrating the skin. This mechanism helps reduce the risk of skin damage, including sunburn and long-term effects such as skin cancer. The compound's effectiveness is attributed to its ability to stabilize under UV exposure, providing prolonged protection compared to some traditional sunscreen agents.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. It is designed to be absorbed through the skin but at levels that minimize systemic exposure. This characteristic is crucial for ensuring safety while maintaining efficacy as a topical agent.

Case Studies

  • Study on SPF Efficacy : A clinical study evaluated the sun protection factor (SPF) of formulations containing this compound. Results demonstrated that products with this compound achieved SPF values significantly higher than those without it, confirming its effectiveness in providing UV protection .
  • Toxicological Assessment : A 4-week repeated dose study assessed the safety profile of this compound in animal models. The no-observed-effect-level (NOEL) was established at 100 mg/kg/day, indicating a favorable safety margin for topical applications .
  • Comparative Study with Other UV Filters : In a comparative analysis, this compound was shown to outperform several other common UV filters in terms of stability and protective efficacy against UVB radiation. This study highlighted its potential as a superior ingredient in sunscreen formulations .

Efficacy in Formulations

This compound has been incorporated into various cosmetic and dermatological products. Its formulation benefits include:

  • Enhanced Stability : Unlike some organic UV filters that degrade quickly upon exposure to sunlight, this compound maintains its protective properties over extended periods.
  • Non-Irritating : Clinical evaluations indicate that products containing this compound are well-tolerated by the skin, making them suitable for sensitive skin types .

Table 1: Comparative SPF Values of Sunscreen Formulations

Product TypeSPF ValueActive Ingredients
Control (No this compound)15Octinoxate, Avobenzone
Test Product A30This compound, Octisalate
Test Product B25Glyceryl Stearate, this compound

Table 2: Toxicological Findings from Animal Studies

Dose (mg/kg/day)Observed EffectsNOEL (mg/kg/day)
0No adverse effects-
100No observed effects100
300Mild liver enzyme elevation-
1000Toxic effects in organs-

Q & A

Basic: What established protocols ensure high-purity synthesis of Lisadimate, and how can reproducibility be validated?

Methodological Answer:

  • Reagent Selection : Use high-purity precursors and solvents (e.g., HPLC-grade) to minimize impurities. Document suppliers and batch numbers .
  • Purification : Employ recrystallization or column chromatography, optimizing parameters (temperature, solvent ratios) via iterative testing. Validate purity using melting point analysis and NMR spectroscopy .
  • Reproducibility : Follow the "Methods" section guidelines in , detailing equipment calibration (e.g., GC-MS settings) and step-by-step procedural notes. Cross-validate results with independent replicates .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with reference spectra. Report chemical shifts and coupling constants .
    • FT-IR : Identify functional groups (e.g., ester linkages) by matching absorption bands to known databases .
  • Chromatographic Methods :
    • HPLC : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to achieve baseline separation. Validate retention times against standards .
    • GC-MS : Use split/splitless injection modes and electron ionization to detect volatile byproducts .

Advanced: How to design a stability study for this compound under varied environmental conditions using the PICOT framework?

Methodological Answer:

  • PICOT Structure :
    • Population : this compound samples (e.g., crystalline vs. amorphous forms).
    • Intervention : Exposure to humidity (40–80% RH), temperature (25–60°C), and UV light.
    • Comparison : Control groups stored in inert atmospheres.
    • Outcome : Degradation kinetics (e.g., via HPLC quantification of intact compound).
    • Time : Accelerated stability testing over 4–12 weeks .
  • Data Collection : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Validate with Arrhenius plots and ANOVA for significance .

Advanced: How to resolve contradictions in reported solvent reactivity data for this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare solvent purity levels (e.g., trace water content in DMF) across studies .
    • Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Statistical Evaluation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors. Use Bland-Altman plots to assess inter-study variability .
  • Meta-Analysis : Systematically review primary literature, prioritizing studies with transparent methodology (e.g., detailed SI units) .

Basic: What strategies enhance literature review efficiency for this compound-related research?

Methodological Answer:

  • Keyword Optimization : Combine terms like "this compound synthesis," "degradation pathways," and "spectroscopic characterization" with Boolean operators (AND/OR) .
  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science, filtering by publication date (last 10 years) and peer-reviewed status .
  • Reference Management : Use Zotero or EndNote to organize sources, track citations, and generate bibliographies .

Advanced: How can Design of Experiments (DOE) optimize this compound synthesis yield?

Methodological Answer:

  • Factor Screening : Identify critical variables (e.g., reaction temperature, catalyst concentration) via Plackett-Burman design .
  • Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships. Optimize yield using contour plots and desirability functions .
  • Validation : Confirm predicted yields with triplicate runs. Calculate confidence intervals (95%) to assess model robustness .

Advanced: What cross-disciplinary methodologies apply to studying this compound’s interactions in biological systems?

Methodological Answer:

  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
  • In Vitro Assays : Use cell viability assays (MTT) and flow cytometry to evaluate cytotoxicity. Normalize data to solvent controls .
  • Data Integration : Apply cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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